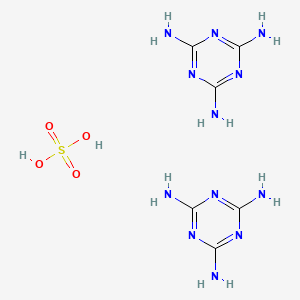

sulfuric acid;1,3,5-triazine-2,4,6-triamine

Beschreibung

BenchChem offers high-quality sulfuric acid;1,3,5-triazine-2,4,6-triamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sulfuric acid;1,3,5-triazine-2,4,6-triamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

70793-19-0 |

|---|---|

Molekularformel |

C6H14N12O4S |

Molekulargewicht |

350.32 g/mol |

IUPAC-Name |

sulfuric acid;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/2C3H6N6.H2O4S/c2*4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h2*(H6,4,5,6,7,8,9);(H2,1,2,3,4) |

InChI-Schlüssel |

LKTMZZYFCYWCBL-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Synthesis, Characterization, and Supramolecular Assembly of Melamine Sulfate: A Comprehensive Technical Guide

Executive Summary

This whitepaper provides an in-depth technical framework for the synthesis and characterization of melamine sulfate, specifically focusing on the thermodynamically stable bis(melaminium) sulfate dihydrate phase. Designed for researchers, scientists, and drug development professionals, this guide details the chemical causality governing the supramolecular assembly of melaminium salts, provides a self-validating experimental protocol, and summarizes key spectroscopic data.

Chemical Causality and Supramolecular Synthons

The synthesis of melamine sulfate is fundamentally driven by the unique acid-base chemistry of its precursor, 1,3,5-triazine-2,4,6-triamine (melamine). Melamine features two distinct types of nitrogen atoms: three exocyclic amino groups and three triazine ring nitrogens.

Counterintuitively, protonation does not occur at the primary amines. Due to the extensive delocalization of the lone electron pairs from the exocyclic amino groups into the aromatic triazine ring, the ring nitrogens possess a significantly higher electron density [1]. Consequently, when melamine is exposed to a strong mineral acid such as sulfuric acid (H₂SO₄), protonation occurs preferentially at the ring nitrogen, yielding the mono-protonated melaminium cation[1].

This protonation event is the critical trigger for supramolecular assembly. It alters the hydrogen-bonding landscape, transforming the melaminium cation into a highly efficient synthon that readily co-crystallizes with sulfate anions (SO₄²⁻) and water molecules to form robust, three-dimensional networks[2].

Mechanistic Pathway of Assembly

The formation of bis(melaminium) sulfate dihydrate relies on a complex self-assembly process mediated by weak intermolecular forces. The water molecules act as a structural "glue" within the crystal lattice, stabilizing the network through a dense array of N-H···O and O-H···O hydrogen bonds[2]. These hydrogen bonds typically range from 2.71 to 3.12 Å in length, effectively isolating the N-H oscillators and preventing the strong vibrational coupling seen in neutral melamine crystals [2].

Chemical workflow for the synthesis of bis(melaminium) sulfate dihydrate.

Logical relationship of hydrogen-bond synthons forming the 3D network.

Experimental Protocols: Self-Validating Synthesis

To ensure absolute reproducibility, the following protocol leverages a controlled solvent evaporation method.

Causality of Experimental Design: While the target compound has a 2:1 melamine-to-sulfate stoichiometry, this protocol utilizes a 1:3 molar ratio of melamine to sulfuric acid during the initial dissolution phase [3]. Melamine is sparingly soluble in cold water; the excess acid ensures complete protonation and rapid endothermic dissolution. During the slow evaporation phase, the thermodynamics of crystallization selectively drive the precipitation of the highly stable bis(melaminium) sulfate dihydrate phase, leaving excess acid in the mother liquor.

Step-by-Step Methodology

-

Precursor Preparation: Weigh high-purity melamine (≥99%) and prepare a concentrated sulfuric acid solution (95–98%).

-

Thermal Dissolution: Suspend the melamine in deionized water. Heat the mixture to 80–90 °C under continuous magnetic stirring. Validation checkpoint: The suspension will remain cloudy at this stage.

-

Acidification: Add the sulfuric acid dropwise to the hot suspension to achieve a 1:3 molar ratio (melamine:acid). Validation checkpoint: The suspension will rapidly transition into a clear, transparent solution as the highly soluble melaminium salt forms[3].

-

Purification: Introduce activated charcoal to the hot solution to adsorb trace organic impurities. Filter the solution hot through a fine-porosity fritted glass funnel to remove the charcoal[3].

-

Controlled Crystallization: Allow the clear filtrate to cool slowly to ambient temperature (20–25 °C). Cover the crystallization vessel with a perforated film to facilitate slow solvent evaporation over the course of 3 to 7 days[3]. Causality: Slow evaporation prevents the kinetic trapping of lattice defects, ensuring X-ray quality single crystals.

-

Harvesting: Once colorless, transparent crystals appear, harvest them via vacuum filtration. Wash with a minimal volume of ice-cold deionized water to remove residual surface acid, and dry under a vacuum desiccator.

Quantitative Characterization

The structural integrity of the synthesized bis(melaminium) sulfate dihydrate can be validated using vibrational spectroscopy and X-ray diffraction.

Vibrational Spectroscopy (FTIR & Raman)

Protonation and network formation significantly alter the vibrational modes of the triazine ring and amino groups. Table 1 summarizes the critical diagnostic frequencies [2][4].

Table 1: Key Vibrational Frequencies of Bis(melaminium) Sulfate Dihydrate

| Mode Description | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Structural Implication |

| N-H Stretching | 3500 – 3100 (Broad) | 3500 – 3100 | Indicates an extensive, multi-donor H-bonding network. |

| N-H Bending | 1670 – 1720 | ~1680 | Perturbation of amino groups due to ring protonation. |

| SO₄²⁻ Asymmetric Stretch | 1146, 1090, 1058 | 1050 – 1150 | Confirms tetrahedral sulfate distortion within the lattice. |

| Triazine Ring Breathing | ~800 | 688 (Very Strong) | Rigidification of the triazine ring in the solid state. |

| Lattice Vibrations | N/A | 98 (Very Strong) | Distinct from neutral melamine; confirms new phase formation. |

Crystallographic Data

Single-crystal X-ray diffraction confirms that bis(melaminium) sulfate dihydrate crystallizes in the centrosymmetric triclinic space group P-1 [5]. The asymmetric unit is composed of two mono-protonated melaminium cations (C₃H₇N₆⁺), one sulfate anion (SO₄²⁻), and two water molecules[5].

Advanced Applications in Materials Science

The unique thermal and structural properties of melamine sulfate make it a highly sought-after precursor in several advanced fields:

-

Halogen-Free Flame Retardants: Melamine sulfate acts as a highly effective intumescent flame retardant. Upon exposure to high heat, it undergoes endothermic dehydration and decomposes to release non-combustible gases (NH₃, H₂O, SO₂). This process dilutes atmospheric oxygen and promotes the formation of a protective, thermally insulating char layer on polymer substrates [6].

-

Precursors for Porous Graphitic Carbon Nitride (g-C₃N₄): In the realm of photocatalysis, melamine sulfate is utilized as a precursor for synthesizing heavily N-doped, porous g-C₃N₄. During high-temperature calcination, the sulfate groups act as built-in soft templates (porogens). The release of sulfate-derived gases creates a high-surface-area alveolate structure, significantly extending the material's visible light response and inhibiting electron-hole recombination [7].

Conclusion

The synthesis of bis(melaminium) sulfate dihydrate from melamine and sulfuric acid is a premier example of utilizing acid-base chemistry to drive predictable supramolecular assembly. By understanding the causality behind ring-nitrogen protonation and the thermodynamics of hydrogen-bond formation, researchers can reliably synthesize high-purity single crystals. These well-defined supramolecular networks not only serve as fascinating subjects of crystallographic study but also provide critical functional precursors for next-generation flame retardants and advanced photocatalytic materials.

References

-

Unraveling the Synthesis of SbCl(C3N6H4): A Metal-Melaminate Obtained through Deprotonation of Melamine with Antimony(III)Chloride. International Journal of Molecular Sciences (MDPI). URL:[Link]

-

Infrared and Raman spectra of bis(melaminium) sulfate dihydrate. Journal of Chemical Research. URL:[Link]

-

Centrosymmetric (C3H7N6)2SO4·2H2O: Exploration of Acentric Structure by Combining Planar and Tetrahedral Motifs via Hydrogen Bonds. Inorganic Chemistry (ACS Publications). URL:[Link]

- Flame retardant polymer compositions (Patent WO2003048247A1).Google Patents.

-

Porous Graphitic Carbon Nitride-Based Photocatalysts for Antibiotic Degradation. International Journal of Molecular Sciences. URL:[Link]

Sources

reaction mechanism between melamine and concentrated sulfuric acid

Title: The Melamine-Sulfuric Acid System: Mechanistic Pathways from Protonation to Stepwise Hydrolysis

Abstract The interaction between melamine (2,4,6-triamino-1,3,5-triazine) and concentrated sulfuric acid ( H2SO4 ) is a highly temperature-dependent system. Under mild conditions, the reaction is governed by acid-base neutralization, yielding highly structured melamine sulfate salts. Under elevated thermal conditions, the system undergoes a complete mechanistic shift, driving the stepwise acid-catalyzed hydrolysis (deamination) of melamine to pure cyanuric acid. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and material science applications for researchers and chemical engineers.

Introduction & Thermodynamic Principles

Melamine is a nitrogen-rich heterocyclic compound characterized by a highly stable triazine ring and three exocyclic amino groups. Its reactivity with concentrated sulfuric acid is dictated by the dual nature of H2SO4 as both a potent proton donor and a dehydrating/hydrolytic medium. As a Senior Application Scientist, understanding the causality behind this interaction is critical. The reaction pathway bifurcates based on thermal activation energy: low temperatures favor non-destructive protonation, while temperatures exceeding 150 °C overcome the kinetic barrier for C–N bond cleavage, resulting in irreversible hydrolysis[1][2].

Mild Conditions: Protonation and Melamine Sulfate Crystallization

At room temperature, concentrated sulfuric acid does not possess the thermal energy required to break the triazine ring. Instead, the reaction is a straightforward acid-base neutralization.

-

Causality of Protonation: Melamine acts as a weak polyacidic base. Protonation preferentially occurs at the ring nitrogen atoms rather than the exocyclic amino groups. This is driven by the resonance stabilization of the resulting melaminium cation, which delocalizes the positive charge across the conjugated triazine system.

-

Structural Integrity: The primary product is bis(melaminium) sulfate dihydrate ( 2C3H7N6+⋅SO42−⋅2H2O ). The crystal structure is stabilized by a dense, three-dimensional supramolecular network of hydrogen bonds, acting as a "glue" that links the melaminium cations, sulfate anions, and water molecules[3].

Table 1: Crystallographic and Vibrational Data of Bis(melaminium) Sulfate Dihydrate

| Parameter | Value / Characteristic | Mechanistic Implication |

| Hydrogen Bonding | N-H···O and O-H···O (2.71–3.12 Å) | Drives the self-assembly and stabilizes the 3D supramolecular network[3]. |

| S-O Bond Length | 1.45 - 1.48 Å | Indicates a slightly distorted tetrahedral SO42− geometry due to unequal hydrogen bonding[3]. |

| IR/Raman Shifts | ~1200 cm⁻¹ (strong) | Unambiguously confirms the presence of uncoordinated sulfate anions rather than covalently bound sulfonate groups[3]. |

High-Temperature Regime: Stepwise Hydrolysis to Cyanuric Acid

When the system is subjected to elevated temperatures (150 °C – 190 °C), the reaction mechanism shifts from simple protonation to nucleophilic aromatic substitution. Sulfuric acid transitions into a hydrolytic medium and a thermodynamic driver[2].

-

Electrophilic Activation: The protonation of the triazine ring withdraws electron density from the adjacent carbon atoms, making them highly susceptible to nucleophilic attack.

-

Nucleophilic Attack & Deamination: Water molecules attack the electron-deficient carbons. The exocyclic amino groups are successively expelled as ammonia ( NH3 ), replacing the amine groups with hydroxyl groups (which rapidly tautomerize to stable oxo groups).

-

The Thermodynamic Sink: The released NH3 immediately reacts with the surrounding H2SO4 to form ammonium bisulfate ( NH4HSO4 ). By irreversibly trapping the ammonia, the system prevents the reverse reaction, pushing the equilibrium entirely toward the final hydrolysis product according to Le Chatelier's principle[2].

Caption: Stepwise acid-catalyzed hydrolysis of melamine to cyanuric acid.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in physical validation checkpoints.

Protocol A: Synthesis of Bis(melaminium) Sulfate Dihydrate (Room Temperature)

-

Preparation: Suspend 1.0 g of high-purity melamine in 25 mL of 0.05 M to 1.0 M H2SO4 .

-

Reaction: Stir continuously at room temperature (20-25 °C) for 2 to 4 hours.

-

Validation Checkpoint: The clear acidic solution will progressively transition into a muddy, opaque suspension. This visual shift is the self-validating indicator that the insoluble melamine sulfate salt has successfully formed[4].

-

Isolation: Filter the precipitate under a vacuum. Wash with copious amounts of distilled water to remove unreacted acid, followed by an ethanol wash to facilitate rapid drying. Dry in an oven at 70 °C for 24 hours.

Protocol B: High-Temperature Hydrolysis to Pure Cyanuric Acid

Adapted from industrial recovery processes[2].

-

Suspension Phase: Introduce 100 g of melamine into 333 kg of 70-80% strength H2SO4 at room temperature under continuous stirring.

-

Causality: A 70-80% acid concentration is mathematically critical. It provides the exact stoichiometric water required for the hydrolysis of the three amine groups, while maintaining a sufficient excess of acid to trap the evolving ammonia as ammonium bisulfate without boiling dry.

-

-

Thermal Activation: Gradually heat the reaction mixture to 150-190 °C at normal atmospheric pressure. Distill off excess water during the heating period to concentrate the hydrolytic energy.

-

Hydrolysis: Maintain the temperature for 1-2 hours.

-

Validation Checkpoint: The cessation of water distillation and the complete homogenization of the liquid indicate that the stepwise deamination is complete.

-

-

Precipitation: Stop the reaction by injecting water to lower the temperature to ~60 °C and reduce the sulfuric acid concentration.

-

Causality: Cyanuric acid is highly insoluble in dilute acid at lower temperatures. Diluting the mixture forces the pure cyanuric acid to crash out of the solution while keeping the ammonium bisulfate dissolved.

-

-

Isolation: Filter the resulting white crystals and wash thoroughly with deionized water.

Caption: Experimental workflow for the synthesis of pure cyanuric acid via sulfuric acid hydrolysis.

Advanced Applications in Material Science

Beyond degradation, the melamine-sulfuric acid reaction is a cornerstone in modern materials engineering. Melamine sulfate acts as a highly controlled precursor for the synthesis of ordered mesoporous carbons (OMCs). During hydrothermal carbonization (HTC), sulfuric acid acts as both an HTC catalyst and an enhancer for interactions between soft templates (e.g., F127) and carbon precursors (e.g., d-fructose). The gradual, temperature-controlled release of melamine sulfate into the reaction matrix promotes the self-assembly of flower-like, nitrogen-doped carbonaceous structures, which exhibit exceptional performance in heavy metal adsorption and supercapacitor applications[4][5].

References

- Source: Google Patents (US4278794A)

-

Infrared and Raman Spectra of Bis(Melaminium) Sulfate Dihydrate Source: ResearchGate URL:[Link]

-

Acid Induced Self-Assembly Strategy to Synthesize Ordered Mesoporous Carbons from Biomass Source: ACS Sustainable Chemistry & Engineering URL:[Link]

-

Controlled Synthesis of Ordered Mesoporous Carbohydrate-Derived Carbons with Flower-like Structure and N-Doping by Self-Transformation Source: Chemistry of Materials (ACS Publications) URL:[Link]

-

Acid Etch of Automotive Clearcoats II. Comparison of Degradation Chemistry in Laboratory and Field Testing Source: American Coatings Association URL:[Link]

Sources

spectroscopic characterization (FTIR, NMR) of melamine sulfate

An in-depth technical guide on the spectroscopic characterization of melamine sulfate, designed for researchers, materials scientists, and drug development professionals.

Executive Summary

Melamine sulfate—often crystallizing as bis(melaminium) sulfate dihydrate or related polymeric adducts—is a critical intermediate and functional material used in the synthesis of flame retardants, solid acid catalysts, and ordered mesoporous carbon frameworks. As a Senior Application Scientist, I frequently observe that the structural validation of this compound is treated as an afterthought. However, the transition from neutral melamine to a protonated melaminium sulfate network fundamentally alters its electronic and vibrational landscape.

This whitepaper provides an authoritative, causality-driven guide to the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of melamine sulfate. By understanding the underlying chemical physics—specifically the site-selective protonation of the triazine ring—researchers can implement the self-validating protocols detailed below to ensure absolute structural integrity in their workflows.

Mechanistic Foundations: The Causality of Protonation

To interpret the spectra of melamine sulfate, one must first understand the causality behind its formation. Melamine (1,3,5-triazine-2,4,6-triamine) is a highly symmetrical molecule. A common misconception is that the exocyclic amino groups (–NH₂) are the primary sites of protonation. In reality, the lone electron pairs on the exocyclic nitrogens are heavily delocalized into the triazine ring via resonance.

Consequently, the endocyclic (ring) nitrogens are the most basic sites and are protonated first upon the addition of sulfuric acid[1]. This site-specific protonation breaks the D3h symmetry of the neutral molecule, triggering a cascade of spectral shifts:

-

Electron Withdrawal: The resulting positive charge deshields the protons on the adjacent amino groups, shifting them downfield in NMR[2].

-

Hydrogen Bonding: The introduction of the sulfate anion ( SO42− ) creates a rigid, three-dimensional supramolecular network driven by strong N−H⋯O hydrogen bonds, which drastically broadens vibrational stretching frequencies in FTIR[1].

Fig 1. Mechanistic pathway of melamine protonation and its direct spectroscopic consequences.

Synthesis and Sample Preparation

Spectroscopic accuracy begins at the bench. The following self-validating protocol ensures the synthesis of high-purity melamine sulfate suitable for rigorous characterization[3][4].

Protocol 1: Controlled Synthesis of Melamine Sulfate

-

Dissolution: Suspend 10.0 g of high-purity melamine precursor in 150 mL of deionized water. Heat to 80°C under continuous stirring until the solution is completely clear.

-

Acidification: Prepare a 1 M solution of sulfuric acid ( H2SO4 ). Add the acid dropwise to the hot melamine solution to maintain a controlled pH drop, preventing kinetic trapping of amorphous impurities.

-

Crystallization: Allow the solution to cool slowly to room temperature (25°C). Colorless, transparent crystals of melamine sulfate will precipitate[1].

-

Isolation: Filter the precipitate under a vacuum and wash sequentially with cold deionized water and absolute ethanol to remove unreacted precursors. Dry in a vacuum oven at 60°C for 12 hours.

-

System Validation: Self-Validation Step: Test the pH of the final filtrate; it should be highly acidic (< pH 2), confirming that the melamine has been the limiting reagent and is fully protonated.

Fig 2. Workflow for the synthesis and spectroscopic validation of melamine sulfate.

Vibrational Spectroscopy (FTIR)

FTIR is the primary modality for confirming the inclusion of the sulfate anion and the establishment of the hydrogen-bonded network.

Protocol 2: FTIR Acquisition (KBr Pellet Method)

Causality Note: While Attenuated Total Reflectance (ATR) is convenient, the highly refractive nature of crystalline melamine sulfate can cause anomalous dispersion in ATR. The KBr transmission method is preferred to obtain highly resolved peaks for the strongly hydrogen-bonded N−H stretching regions[1].

-

Preparation: Grind 1-2 mg of dried melamine sulfate with 100 mg of anhydrous KBr in an agate mortar until a fine, homogenous powder is achieved.

-

Pressing: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

-

System Validation: Self-Validation Step: Run a pure KBr blank immediately prior. Ensure the 2350 cm⁻¹ region is flat, verifying that atmospheric CO2 has been successfully purged from the optical bench.

Data Interpretation

In neutral melamine, sharp N−H stretching vibrations are observed at 3468 and 3418 cm⁻¹[5]. Upon conversion to melamine sulfate, these peaks merge into a massive, broad absorption band spanning 3300–2800 cm⁻¹. This broadening is the direct physical manifestation of the N−H⋯O hydrogen bonds linking the melaminium cations to the sulfate anions[1]. Furthermore, the bending modes of the mono-protonated melaminium cation localize distinctly between 1670–1720 cm⁻¹[1].

Table 1: Comparative FTIR Assignments (Melamine vs. Melamine Sulfate)

| Vibrational Mode | Neutral Melamine (cm⁻¹) | Melamine Sulfate (cm⁻¹) | Mechanistic Rationale |

| N-H Stretching | 3468, 3418 | 3300–2800 (Broad) | Extensive N−H⋯O hydrogen bonding with SO42− |

| N-H Bending | ~1650 | 1670–1720 | Formation of melaminium mono-protonated cations |

| Triazine Ring | 1550, 1430 | 1580, 1450 | Symmetry breaking and bond order changes via protonation |

| SO₄²⁻ Asym. Stretch | N/A | ~1100–1050 | Direct inclusion of the sulfate counterion |

| Triazine Out-of-Plane | 810 | 815 | Restricted ring breathing due to rigid crystal packing |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of the electronic changes occurring within the triazine ring upon protonation. Because melamine sulfate forms a robust polymeric network, its solubility in standard organic solvents is exceptionally poor. Dimethyl sulfoxide-d₆ (DMSO-d₆) is required to disrupt the hydrogen bonds and achieve solvation.

Protocol 3: Solution-State NMR Acquisition

-

Solvation: Dissolve 15 mg of melamine sulfate in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard). Gentle sonication for 5 minutes may be required.

-

Acquisition (¹H NMR): Acquire spectra at 400 MHz (or higher). Use a standard single-pulse sequence with a relaxation delay ( D1 ) of at least 2 seconds to ensure accurate integration.

-

System Validation: Self-Validation Step: Calibrate the chemical shift axis by setting the central peak of the residual DMSO quintet exactly to 2.50 ppm, and the TMS singlet to 0.00 ppm.

Data Interpretation

In neutral melamine, the equivalent exocyclic amino protons resonate as a broad singlet at approximately 6.0 ppm[2]. When the ring nitrogen is protonated by sulfuric acid, electron density is pulled away from the exocyclic nitrogens. This deshielding effect causes the amino protons to shift significantly downfield, typically appearing as a broadened signal between 7.5 and 8.5 ppm.

In ¹³C NMR, the highly symmetric carbons of the neutral triazine ring appear at 167.3 ppm[2]. In the sulfate salt, while the symmetry is technically broken, rapid proton exchange in the DMSO solution often results in a single, time-averaged peak that is shifted slightly upfield (typically ~162.0–165.0 ppm) due to the altered electron density distribution.

Table 2: Comparative NMR Chemical Shifts (DMSO-d₆)

| Nucleus | Neutral Melamine (ppm) | Melamine Sulfate (ppm) | Mechanistic Rationale |

| ¹H (Amino/Protonated) | ~6.0 (s, 6H) | 7.5–8.5 (br, downfield) | Deshielding due to positive charge delocalization |

| ¹³C (Triazine Ring) | 167.3 | ~162.0–165.0 | Altered electron density at the carbon centers |

Conclusion

The successful transition from neutral melamine to melamine sulfate is not merely a physical mixture, but a fundamental electronic and structural reorganization. By relying on the causality of endocyclic ring protonation, researchers can accurately predict and interpret the resulting spectroscopic data. The self-validating protocols outlined for FTIR (tracking the 1670–1720 cm⁻¹ melaminium bending and 1100 cm⁻¹ sulfate stretching) and NMR (monitoring the downfield ¹H shift >7.5 ppm) serve as an authoritative framework for confirming the structural integrity of melamine sulfate in advanced material applications.

References

-

National Center for Biotechnology Information. "Melamine | C3N3(NH2)3 | CID 7955". PubChem.[Link]

-

Marchewka, M.K. "Infrared and Raman spectra of bis(melaminium) sulfate dihydrate". Journal of Chemical Research.[Link]

-

Al-Fadhal, H. et al. "Solid Melamine Sulfate for Schiff Base Synthesis". ResearchGate.[Link]

-

National Center for Biotechnology Information. "Molecular Structure and Vibrational Spectroscopic Investigation of Melamine Using DFT Theory Calculations". PubMed.[Link]

-

Frazier, A. W. et al. "Preparation and characterization of melamine sulfurous and sulfuric acid adducts". Industrial & Engineering Chemistry Product Research and Development (ACS Publications).[Link]

-

Researcher.Life. "Articles published on Flame-retardant Effects". R Discovery.[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular structure and vibrational spectroscopic investigation of melamine using DFT theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Decomposition Pathway of Melamine-Sulfuric Acid Salt: A Comprehensive Mechanistic Guide

Executive Summary

Melamine-sulfuric acid salt (commonly referred to as melamine sulfate) is a highly stable, nitrogen-rich heterocyclic salt widely utilized in advanced materials science as an intumescent flame retardant. Understanding its thermal decomposition pathway is critical for researchers engineering high-performance composites or investigating the thermal stability of complex salt forms. This whitepaper systematically deconstructs the thermal degradation of melamine sulfate, mapping the distinct kinetic stages where the organic triazine ring and the inorganic sulfate moiety independently and synergistically decompose.

Mechanistic Pathway of Thermal Decomposition

The thermal degradation of melamine sulfate is not a singular event but a highly staggered, multi-phase cascade. Because the salt is formed via the protonation of melamine’s amine groups by sulfuric acid, the organic and inorganic components exhibit distinct thermal thresholds.

Phase I: Dehydration and Primary Sublimation (Ambient to 300°C)

Upon initial heating, the salt undergoes dehydration (if coordinated water is present). As the temperature approaches 265°C, the unprotonated or dissociated melamine fraction begins to undergo endothermic sublimation[1]. This phase acts as a massive thermal sink, absorbing ambient heat and providing the first stage of flame retardancy.

Phase II: Triazine Condensation and Deamination (300°C – 430°C)

As the system surpasses 300°C, the melamine moiety begins to chemically decompose. Instead of immediate ring cleavage, the primary event is the nucleophilic condensation of adjacent melamine molecules. The amine groups react, eliminating ammonia gas (NH₃) to form highly cross-linked, thermally stable derivatives: first melam, then melem, and eventually a complex melon network[2]. The continuous release of NH₃ serves a dual purpose: it acts as a blowing agent for intumescence and dilutes combustible oxygen in the gas phase.

Phase III: Sulfate Cleavage and Evolution of SOx (430°C – 600°C)

A defining mechanistic feature of melamine sulfate is its high-temperature sulfur retention. For context, related salts like melamine sulfite decompose and release sulfur dioxide (SO₂) at relatively low temperatures (100°C–200°C)[3]. In stark contrast, the sulfate anion in melamine sulfate remains structurally intact until much higher thermal loads. The maximum weight loss associated with sulfate degradation occurs at approximately 530°C[1]. At this threshold, the sulfate groups undergo homolytic and heterolytic cleavage, evolving heavy, non-combustible gases including SO₂, SO₃, and water vapor[3].

Phase IV: Final Carbonization (>600°C)

Above 600°C, the residual melon network undergoes ultimate thermal degradation. The nitrogen-rich backbone carbonizes, leaving behind a highly stable graphitic carbon nitride (g-C₃N₄) char. This char layer acts as an impermeable physical barrier against mass and heat transfer.

Fig 1. Sequential thermal decomposition pathway of melamine sulfate.

Quantitative Thermal Analysis Data

To accurately model the decomposition kinetics, Thermogravimetric Analysis (TGA) is utilized. The table below synthesizes the precise decomposition profile and mass loss metrics based on established TGA characterizations[1].

| Stage | Temperature Range (°C) | T_max (°C) | Mass Loss (wt%) | Mechanistic Event |

| I | Ambient - 300 | 265 | ~15-20% | Endothermic sublimation of free melamine and dehydration. |

| II | 300 - 430 | 335 | 27% | Condensation of melamine to melam/melem; elimination of NH₃. |

| III | 430 - 500 | 470 | 9% | Formation of melon networks; initial degradation of the sulfate anion. |

| IV | 500 - 600 | 530 | 9% | Major sulfate cleavage; evolution of SO₂, SO₃, and H₂O. |

| V | 600 - 665 | ~630 | Variable | Final carbonization and degradation of graphitic carbon nitride char. |

Experimental Workflows & Protocols

To empirically validate the decomposition pathway of melamine sulfate, rigorous, self-validating analytical protocols must be employed.

Protocol 1: Synthesis of Melamine-Sulfuric Acid Salt

-

Step 1: Prepare a 10% w/v aqueous suspension of high-purity melamine in a jacketed reactor. Heat the suspension to 60°C under continuous mechanical stirring.

-

Step 2: Add 0.1 M Sulfuric Acid (H₂SO₄) dropwise until a stoichiometric ratio of 1:1 is achieved.

-

Step 3: Cool the mixture to 4°C to drive complete precipitation, filter via vacuum, and dry the retentate in a vacuum desiccator at 80°C for 24 hours.

-

Causality & Self-Validation: Melamine has exceptionally low solubility in water at room temperature. Heating to 60°C increases solubility, ensuring a homogenous liquid-phase reaction before the highly insoluble melamine sulfate precipitates. Dropwise addition prevents localized pH spikes that cause uneven crystal growth. The system is self-validating via continuous pH monitoring: the reaction is deemed complete and stoichiometrically balanced when the supernatant pH stabilizes at exactly ~3.0, indicating complete protonation without excess unreacted acid.

Protocol 2: Hyphenated TGA-FTIR-MS Evolved Gas Analysis

-

Step 1: Load 5.0–10.0 mg of the synthesized salt into an Alumina (Al₂O₃) crucible.

-

Step 2: Purge the TGA furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Apply a linear heating ramp of 10°C/min from 25°C to 800°C.

-

Step 3: Route the evolved gases through a transfer line maintained strictly at 200°C into an FTIR gas cell and a downstream Mass Spectrometer.

-

Causality & Self-Validation: Alumina crucibles are chosen over standard platinum because sulfur oxides (evolved >500°C) react with platinum, which would degrade the crucible and skew mass loss data. A 10°C/min ramp provides the optimal kinetic balance: it is slow enough to resolve closely spaced decomposition events (like the 470°C and 530°C steps) but fast enough to prevent thermal lag within the sample core. The transfer line must be heated to 200°C to prevent the premature condensation of sublimated melamine before it reaches the detectors. This protocol is self-validating by running an empty crucible blank prior to the sample; the system is validated for use only if the baseline mass drift is <10 µg over the entire 800°C range.

Fig 2. Hyphenated TGA-FTIR-MS experimental workflow for evolved gas analysis.

References

- "Melamine: A Regenerative S02 Absorbent", Journal of the Air Pollution Control Association / EPA.

- "Thermal Stability, Pyrolysis Behavior, and Fire-Retardant Performance of Melamine Cyanurate@Poly(cyclotriphosphazene-co-4,4′-sulfonyl diphenol) Hybrid Nanosheet-Containing Polyamide 6 Composites", ACS Omega.

- "Flame retardancy of EVM-based polymers with low smoke emission", Université de Lille.

Sources

An In-Depth Technical Guide to the Stoichiometry of the 1,3,5-Triazine-2,4,6-triamine and H₂SO₄ Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stoichiometric reaction between 1,3,5-triazine-2,4,6-triamine, commonly known as melamine, and sulfuric acid (H₂SO₄). As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights into the nature of this acid-base reaction, the resulting products, and their characterization.

Executive Summary

The reaction between melamine and sulfuric acid is a classic acid-base neutralization, where the basic nitrogen-rich melamine molecule reacts with the strong acid, sulfuric acid, to form various melamine-sulfate salts. The stoichiometry of this reaction is not fixed and is highly dependent on the reaction conditions, primarily the molar ratio of the reactants. This guide will delve into the underlying principles governing this stoichiometry, the methods for synthesizing specific melamine-sulfate adducts, their structural characterization, and their relevant applications, particularly in the field of flame retardants.

The Chemistry of Melamine and its Basic Nature

Melamine (C₃H₆N₆) is a heterocyclic aromatic compound characterized by a triazine ring structure with three amino groups. The presence of six nitrogen atoms, both in the ring and in the exocyclic amino groups, imparts a significant basic character to the molecule.

Computational and experimental studies have shown that the nitrogen atoms within the triazine ring are more basic and therefore more susceptible to protonation than the nitrogen atoms of the amino groups[1][2]. This is a critical factor in understanding the reaction mechanism with strong acids like sulfuric acid.

Stoichiometric Considerations and Reaction Products

The reaction between melamine and sulfuric acid can yield different stoichiometric adducts, primarily influenced by the molar ratio of the reactants. The most commonly cited and characterized products are the 2:1, 1:1, and potentially 1:3 melamine to sulfuric acid adducts.

The 2:1 Adduct: Dimelaminium Sulfate

A well-characterized product of this reaction is dimelaminium sulfate, with the chemical formula [C₃H₆N₆·H]₂SO₄. In this adduct, two melamine molecules are each protonated once by a single molecule of sulfuric acid, resulting in a 2:1 stoichiometric ratio. The crystal structure of anhydrous dimelaminium sulfate has been determined, providing concrete evidence for this arrangement[3].

The 1:1 and 1:3 Adducts

While the 2:1 adduct is structurally confirmed, the formation of 1:1 (melamine monosulfate) and 1:3 (melamine trisulfate) adducts is also plausible under specific reaction conditions. The formation of a 1:3 adduct, formulated as melamine-(H₂SO₄)₃, has been reported in the literature, particularly when a large excess of concentrated sulfuric acid is used[4][5][6]. However, detailed structural characterization of this 1:3 adduct is less common in publicly available literature. The selective synthesis of a 1:1 adduct would likely require careful control of the stoichiometry, potentially by reacting equimolar amounts of melamine and sulfuric acid in a suitable solvent.

The progressive protonation of melamine can be visualized as a stepwise process:

Caption: Possible reaction pathways for melamine and sulfuric acid.

Experimental Protocols

The synthesis of melamine-sulfate adducts is a relatively straightforward process, but careful control of experimental parameters is crucial to obtain the desired stoichiometry and purity.

Synthesis of Dimelaminium Sulfate (2:1 Adduct)

This protocol is based on the principles of acid-base salt formation.

Materials:

-

Melamine (C₃H₆N₆), high purity

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Deionized water

-

Ethanol

Procedure:

-

In a beaker, dissolve a calculated amount of melamine in a minimal amount of warm deionized water with stirring. Due to the low solubility of melamine, heating may be required.

-

In a separate beaker, carefully dilute the stoichiometric amount of concentrated sulfuric acid (0.5 molar equivalents) in deionized water. Safety Note: Always add acid to water slowly and with constant stirring in an ice bath to dissipate the heat generated[7][8].

-

Slowly add the diluted sulfuric acid solution to the melamine solution with continuous stirring.

-

A white precipitate of dimelaminium sulfate should form immediately.

-

Continue stirring the mixture for a period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with deionized water to remove any unreacted starting materials, followed by a wash with ethanol to aid in drying.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Synthesis of Melamine Trisulfate (1:3 Adduct)

This protocol is adapted from literature describing the formation of melamine-(H₂SO₄)₃[4][5].

Materials:

-

Melamine (C₃H₆N₆), high purity

-

Sulfuric acid (H₂SO₄), concentrated (98%)

Procedure:

-

In a 50 mL beaker, place 2.52 g of melamine.

-

Carefully and slowly add 6 g of concentrated (98%) sulfuric acid to the melamine while stirring continuously in a fume hood. This is an exothermic reaction.

-

Continue stirring the mixture for approximately 10 minutes. A white solid of melamine-(H₂SO₄)₃ will be formed.

-

Due to the nature of the product as a solid acid, further purification by washing may not be straightforward. The product can be used directly for applications where the presence of any slight excess of sulfuric acid is not detrimental.

Caption: General experimental workflow for melamine-sulfate adducts.

Characterization Techniques

A suite of analytical techniques is essential for confirming the stoichiometry and structure of the synthesized melamine-sulfate adducts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying the functional groups present in the reaction products. Upon protonation of melamine, characteristic shifts in the vibrational frequencies of the triazine ring and amino groups are expected. The appearance of strong absorption bands corresponding to the sulfate ion (SO₄²⁻) or bisulfate ion (HSO₄⁻) would also be indicative of salt formation[4]. Specifically, look for:

-

Shifts in the C-N and C=N stretching vibrations of the triazine ring (typically in the 1300-1700 cm⁻¹ region) upon protonation[4].

-

Changes in the N-H stretching and bending vibrations of the amino groups.

-

The appearance of strong, broad bands characteristic of S=O and S-O vibrations from the sulfate or bisulfate ions (typically in the 1000-1350 cm⁻¹ and 580-650 cm⁻¹ regions)[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the protonation sites and the overall structure of the melamine-sulfate adducts in solution (if a suitable solvent is found) or in the solid state.

-

¹H NMR: Protonation of the melamine ring will lead to significant downfield shifts of the remaining ring protons and the amino protons.

-

¹³C NMR: The carbon atoms in the triazine ring will also experience a shift in their chemical environment upon protonation, which can be observed in the ¹³C NMR spectrum[4][9]. A clear up-field shift may be observed due to the protonation and hydrogen-bonding environment in sulfuric acid[9].

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability of the melamine-sulfate salts. This is particularly important for their application as flame retardants.

-

TGA: Will show the decomposition temperature of the adduct. Melamine itself decomposes at around 300-350 °C[10]. The sulfate salts are expected to have different decomposition profiles.

-

DSC: Can reveal information about melting points, phase transitions, and the endothermic or exothermic nature of the decomposition process[11][12].

X-ray Diffraction (XRD)

Powder or single-crystal XRD is the definitive method for determining the crystal structure of the synthesized adducts. It can confirm the stoichiometry and provide detailed information about bond lengths, bond angles, and the packing of the ions in the crystal lattice[3].

Quantitative Data Summary

| Parameter | Melamine (C₃H₆N₆) | Dimelaminium Sulfate ([C₃H₆N₆·H]₂SO₄) | Melamine Trisulfate (melamine-(H₂SO₄)₃) |

| Molar Ratio (Melamine:H₂SO₄) | N/A | 2:1 | 1:3 |

| Molecular Weight ( g/mol ) | 126.12 | 350.34 | 420.39 |

| Nitrogen Content (%) | 66.6 | 47.9 | 20.0 |

| Sulfur Content (%) | 0 | 9.15 | 22.88 |

| Appearance | White crystalline powder | White crystalline powder | White solid |

Hydrolysis of Melamine in Sulfuric Acid

Under certain conditions, particularly at elevated temperatures and in the presence of water, melamine can undergo hydrolysis in an acidic medium[13]. The amino groups of the triazine ring are sequentially replaced by hydroxyl groups, leading to the formation of ammeline, ammelide, and finally cyanuric acid.

It is important to consider that in concentrated sulfuric acid and at moderate temperatures, the formation of the melamine-sulfate salt is the predominant reaction. Hydrolysis becomes more significant with increasing water content and temperature. For applications where the integrity of the melamine structure is crucial, controlling the reaction conditions to minimize hydrolysis is essential.

Applications

The primary application of melamine-sulfate adducts is as flame retardants [5][14][15][16][17]. The high nitrogen content of melamine, combined with the char-forming and acid-releasing properties of the sulfate group, creates a synergistic flame-retardant effect. When exposed to high temperatures, the adduct decomposes, releasing inert nitrogen gas, which dilutes the flammable gases and oxygen in the surrounding atmosphere. The sulfuric acid released acts as a catalyst for char formation on the surface of the polymer, creating an insulating barrier that protects the underlying material from further combustion.

Melamine and its derivatives are also used as formaldehyde scavengers in wood-based panels and other applications[18][19][20]. The amino groups of melamine can react with free formaldehyde to form stable, non-volatile compounds, thereby reducing formaldehyde emissions. The presence of an acidic catalyst, such as sulfuric acid, can influence the efficiency of this scavenging process[7][21].

Safety and Handling

Both melamine and concentrated sulfuric acid require careful handling.

-

Melamine: While generally considered to have low acute toxicity, it is important to avoid inhalation of dust and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn.

-

Concentrated Sulfuric Acid: Is a highly corrosive and hazardous substance. It can cause severe burns upon contact with skin and eyes and is a strong dehydrating agent. Always handle concentrated sulfuric acid in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, a face shield, and a lab coat[7][8][14]. The dilution of sulfuric acid is a highly exothermic process and must be done by adding the acid to water slowly and with cooling.

Conclusion

The reaction between melamine and sulfuric acid is a versatile acid-base reaction that can lead to the formation of various stoichiometric adducts. The 2:1 dimelaminium sulfate is a well-characterized salt, while the 1:3 adduct is formed under conditions of high sulfuric acid concentration. The specific stoichiometry is a critical parameter that influences the properties and applications of the resulting material, particularly in the field of flame retardants. A thorough understanding of the reaction conditions and the use of appropriate characterization techniques are essential for the successful synthesis and application of these materials.

References

- Electronic Supplementary Information (ESI) for a study on melem treated with H₂SO₄. The Royal Society of Chemistry.

- Chehardoli, G., & Zolfigol, M. A. (2015). a safe system for the fast oxidation of thiols and sulfides under solvent-free conditions. Journal of Sulfur Chemistry, 36(6), 606-612. (Describes the synthesis of melamine-(H₂SO₄)₃).

- The application of melamine-based flame retardants - Baozhuan New Material - Additive BZ. (2025, June 17). (Discusses the use of melamine and its inorganic salts as flame retardants).

- Chehardoli, G., Zolfigol, M. A., & Derakhshan-Panah, F. (2011). Melamine-(H2SO4)3and PVP-(H2SO4)nas solid acids: Synthesis and application in the first mono- and di-nitration of bisphenol A and other phenols. Chinese Chemical Letters, 22(10), 1163-1166. (Mentions the synthesis of melamine-(H₂SO₄)₃).

- Sal'nikov, Y. I., Galyametdinov, Y. G., & D'yakonov, A. V. (1986). Acid Dissociation Constants of Melamine Derivatives from Density Functional Theory Calculations. The Journal of Physical Chemistry A, 113(44), 12098-12104.

- based flame retardants and recent regulatory risk management measures on melamine - Pinfa. (2025, July 2). (Outlines the use of melamine and its salts as flame retardants).

- Lin, C. Y., Lin, C. H., & Lee, Y. T. (2010). Gas-phase acid-base properties of melamine and cyanuric acid. Journal of the American Society for Mass Spectrometry, 21(9), 1547-1555. (Discusses the basicity of melamine).

- Flame Retardant Systems Based on Melamine and Its Derivatives. Alfa Chemistry. (Reviews melamine-based flame retardants).

- Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC.

- Jang, Y. H., Hwang, S., & Chung, D. S. (2009). Acid Dissociation Constants of Melamine Derivatives from Density Functional Theory Calculations. The Journal of Physical Chemistry A, 113(44), 12098-12104.

- melamine derivatives as highly flame retardant additives for bio-based rigid polyurethane foams - Digital Commons.

- Venter, G. A., & Lemmerer, A. (2014). The influence of hydrogen bonding on the planar arrangement of melamine in crystal structures of its solvates, cocrystals and salts. CrystEngComm, 16(33), 7634-7645.

- Li, X., Wang, L., & Xiang, X. (2014). Catalytic hydrolysis of waste residue from the melamine process and the kinetics of melamine hydrolysis in NaOH solution. Journal of Industrial and Engineering Chemistry, 20(5), 3323-3329. (Discusses the hydrolysis of melamine).

- CN102961955A - Formaldehyde scavenger and preparation method thereof - Google Patents. (Describes the use of melamine as a formaldehyde scavenger).

- Unravelling the Phases of Melamine Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR) - PMC.

- (b) XRD patterns of the samples with different Ta2O5/melamine mass ratios synthesized with KCl molten salt at 800°C for 1 h.

- Melem Exhibits Superior Thermal Stability Over Melamine: A Comparative Analysis - Benchchem. (Compares the thermal stability of melamine and melem).

- Infrared spectra of melamine and acid-treated melamine for different time. - ResearchGate.

- Hughes, E. W. (1941). The Crystal Structure of Melamine. Journal of the American Chemical Society, 63(6), 1737-1752. (Classic paper on the crystal structure of melamine).

- Melamine(108-78-1) 13C NMR spectrum - ChemicalBook. (Provides a reference 13C NMR spectrum for melamine).

- Frazier, A. W., Gautney, J., & Cabler, J. L. (1982). Preparation and characterization of melamine sulfurous and sulfuric acid adducts. Industrial & Engineering Chemistry Product Research and Development, 21(3), 470-473.

- Melamine - Optional[1H NMR] - Spectrum - SpectraBase. (Provides a reference 1H NMR spectrum for melamine).

- The Crystal Structure of Melamine - Caltech Authors. (Another reference for the crystal structure of melamine).

- Synthesis and SHG properties of the melamine-based material (C 3 N 6 H 7 )ZnX 3 (C 3 N 6 H 6 ) (X = Cl, Br) - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02245B - The Royal Society of Chemistry.

- Melamine–melem adduct phases: Investigating the thermal condensation of melamine - Deakin University research repository. (Discusses the thermal behavior of melamine).

- Characterization and performance of melamine enhanced urea formaldehyde resin for bonding southern pine particleboard. (2010, March 18).

- Hydrothermal Synthesis of Organic Channel Structures: 1:1 Hydrogen-Bonded Adducts of Melamine with Cyanuric and Trithiocyanuric Acids | Journal of the American Chemical Society. (Discusses adducts of melamine).

- Solid state 13C and in situ1H NMR study on the effect of melamine on the thermal degradation of a flexible polyurethane foam | Request PDF - ResearchGate. (Provides insights into NMR studies of melamine-containing systems).

- Figure 1. (A) The structure of melamine. (B) Crystal growth at 70 °C at... - ResearchGate. (Illustrates crystal growth of melamine-containing compounds).

- US5604080A - Organic acid salt of melamine, and thermosetting or photocurable thermosetting coating composition using the same - Google Patents. (Discusses thermal analysis of melamine salts).

- Effects of Formaldehyde Scavenger on Mechanical, Physical, and Emission Test Results. (2025, April 8). (Discusses formaldehyde scavenging).

- Synthesis of sulfonated melamine urea formaldehyde resins | Request PDF - ResearchGate.

- (PDF) REACTION MECHANISM OF MELAMINE RESINS. - ResearchGate. (2019, June 20). (Provides information on the reaction mechanisms of melamine resins).

- Effects of Molar Ratio and pH on the Condensed Structures of Melamine-Formaldehyde Polymers - MDPI. (2018, December 17).

- Melamine protonated species in aqueous solutions. - ResearchGate.

- Exploring the Elemental Interactions of Melamine with Binder–Metal Powder Mixtures: A Pathway to Enhanced Catalytic Debinding and Rheological Control - MDPI. (2024, August 12). (Includes DSC analysis of melamine).

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). (Provides a general overview of NMR techniques).

- Synthesis of melamine-formaldehyde resin functionalised with sulphonic groups and its catalytic activities | Semantic Scholar.

- Synthesis and Properties of Melamine Modified Urea Formaldehyde Resin for Impregnation Under New Process. (2022, January 25). (Mentions the use of sulfuric acid in resin synthesis).

- Formaldehyde-Scavenging Nanoparticles for High Performance Resins Chemical Engineering - Universidade de Lisboa. (Discusses formaldehyde scavengers).

- Unraveling the Synthesis of SbCl(C3N6H4): A Metal-Melaminate Obtained through Deprotonation of Melamine with Antimony(III)Chloride - MDPI. (2023, June 20). (Discusses the basic properties of melamine).

- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (2017, July 19). (Provides examples of NMR analysis).

- Dissolution and Liquid Crystals Phase of 2D Polymeric Carbon Nitride - Supporting Information. (Mentions the protonation of melem in sulfuric acid and its effect on NMR spectra).

- The effects of adding melamine at different resin synthesis points of low mole ratio urea-melamine-formaldehyde (UMF) resins - BioResources. (Discusses the synthesis of melamine-containing resins).

- Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (Provides insights into hydrolysis in sulfuric acid).

- Preparation of m-TMI/Melamine 1:1 Adduct - PrepChem.com. (Mentions TGA analysis of melamine adducts).

Sources

- 1. (PDF) Gas-phase acid-base properties of melamine and cyanuric acid [academia.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The influence of hydrogen bonding on the planar arrangement of melamine in crystal structures of its solvates, cocrystals and salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. srs.fs.usda.gov [srs.fs.usda.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US5604080A - Organic acid salt of melamine, and thermosetting or photocurable thermosetting coating composition using the same - Google Patents [patents.google.com]

- 12. Exploring the Elemental Interactions of Melamine with Binder–Metal Powder Mixtures: A Pathway to Enhanced Catalytic Debinding and Rheological Control [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. additivebz.com [additivebz.com]

- 15. pinfa.eu [pinfa.eu]

- 16. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 17. "MELAMINE DERIVATIVES AS HIGHLY FLAME RETARDANT ADDITIVES FOR BIO-BASED" by Niloofar Arastehnejad [digitalcommons.pittstate.edu]

- 18. CN102961955A - Formaldehyde scavenger and preparation method thereof - Google Patents [patents.google.com]

- 19. drewno-wood.pl [drewno-wood.pl]

- 20. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 21. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

The Acid-Base Architecture of the Melamine-Sulfuric Acid System: Mechanisms, Supramolecular Assembly, and Advanced Material Applications

Executive Summary

The interaction between melamine (1,3,5-triazine-2,4,6-triamine) and sulfuric acid transcends simple neutralization; it is a foundational reaction in supramolecular chemistry and advanced materials science. As a weak base, melamine undergoes regioselective protonation when exposed to strong diprotic acids, triggering a cascade of self-assembly mechanisms driven by hydrogen bonding and π-π stacking. This whitepaper provides an in-depth mechanistic analysis of the melamine-sulfuric acid system, detailing its thermodynamic properties, crystallographic architectures, and critical applications in synthesizing high-efficiency graphitic carbon nitride (g-C3N4) photocatalysts and acid-resistant nanofiltration membranes.

Mechanistic Acid-Base Chemistry

Regioselectivity of Protonation

Melamine is a weak organic base with a pKa of approximately 5.0[1]. Structurally, it features a central aromatic triazine ring and three exocyclic amino (-NH₂) groups. A common misconception is that the primary amines, being less sterically hindered, act as the primary proton acceptors. However, experimental data and resonance theory dictate otherwise.

The lone electron pairs on the exocyclic nitrogen atoms are heavily delocalized into the electron-deficient triazine ring. This resonance stabilization decreases the basicity of the exocyclic amines while simultaneously increasing the electron density at the endocyclic (ring) nitrogen atoms[2]. Consequently, when melamine is introduced to sulfuric acid, electrophilic attack (protonation) occurs exclusively at the endocyclic nitrogens[3].

Stoichiometry and Salt Formation

Sulfuric acid (H₂SO₄) is a strong diprotic acid. By strictly controlling the molar ratio of melamine to sulfuric acid in an aqueous environment, researchers can isolate distinct protonation states:

-

2:1 Ratio (Monoprotonated): Yields bis(melaminium) sulfate dihydrate. Only one ring nitrogen per melamine molecule is protonated[4].

-

1:1 Ratio (Diprotonated): Yields anhydrous melaminium sulfate, characterized by the protonation of two endocyclic nitrogens[3].

The protonation induces a measurable structural deformation in the triazine ring. The internal C-N-C bond angle at the protonated nitrogen expands to ~120.3°, compared to ~116.8° at unprotonated sites, reflecting the redistribution of electron density to accommodate the localized positive charge[3].

Caption: Acid-base equilibrium of melamine and sulfuric acid forming supramolecular networks.

Crystallographic and Supramolecular Architecture

The melamine-sulfuric acid system is a classic model for supramolecular self-assembly. The resulting crystal lattices are stabilized by an extensive three-dimensional network of intermolecular forces.

In the solid state, these salts form robust frameworks driven by N-H···O, O-H···O, and N-H···N hydrogen bonds[4]. In the case of bis(melaminium) sulfate dihydrate, water molecules act as a crucial structural "glue," bridging the melaminium cations and sulfate anions to minimize electrostatic repulsion[4]. Furthermore, the planar triazine rings align to form stacks. The inter-planar distance between these rings is typically 3.26 to 3.40 Å, which is significantly shorter than the standard van der Waals distance (3.8 Å), indicating strong π-π orbital overlap that further rigidifies the lattice[2][3].

Table 1: Physicochemical Properties of Melamine-Sulfuric Acid Salts

| Property | Bis(melaminium) Sulfate Dihydrate | Melaminium Sulfate (Anhydrous) |

| Stoichiometry (Mel:H₂SO₄) | 2:1 | 1:1 |

| Protonation State | Monoprotonated | Diprotonated |

| C-N-C Angle (Protonated N) | ~120.0° | 120.35° and 120.25° |

| C-N-C Angle (Unprotonated N) | ~116.8° | 116.79° |

| Primary Hydrogen Bonds | N-H···O, O-H···O, N-H···N | N-H···O, N-H···N |

| π-π Stacking Distance | 3.26 Å - 3.40 Å | ~3.40 Å |

| Role of Water | Structural "glue" bridging ions | None (Anhydrous lattice) |

(Data synthesized from crystallographic studies[2][3][4])

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each critical step contains a built-in analytical checkpoint to confirm causality and success before proceeding.

Protocol 1: Isolation of Bis(melaminium) Sulfate Dihydrate Crystals

Causality Note: A 2:1 stoichiometric ratio is strictly maintained to prevent the formation of the diprotonated anhydrous species.

-

Dissolution: Suspend 20 mmol of high-purity melamine in 50 mL of deionized water. Heat to 80°C under continuous stirring.

-

Validation Checkpoint: The solution must remain slightly turbid, as melamine is only sparingly soluble in neutral water.

-

-

Acidification: Slowly add 10 mmol of 1.0 M H₂SO₄ dropwise.

-

Validation Checkpoint: The solution will become optically clear as the melamine is protonated to the highly soluble melaminium cation. The pH should stabilize around 3.5 - 4.0. If the pH drops below 2.0, diprotonation may occur.

-

-

Crystallization: Allow the clear solution to cool slowly to room temperature over 24 hours without agitation.

-

Validation Checkpoint: Colorless monoclinic crystals will precipitate. Validate via FT-IR; the presence of a distinct O-H stretch at ~3443 cm⁻¹ confirms the successful inclusion of lattice water (dihydrate form)[4].

-

Protocol 2: Synthesis of Precursors for Photocatalytic g-C3N4

Causality Note: Direct calcination of melamine leads to massive sublimation losses. Pre-treating melamine with H₂SO₄ forms a complex where sulfate ions act as a dynamic template, suppressing sublimation and introducing oxygen/carbon co-doping[5][6].

-

Acid Treatment: Dissolve 500 mg of melamine precursor into 1 mL of concentrated H₂SO₄ at 100°C for 2 hours.

-

Validation Checkpoint: The initial slurry will form a gel at room temperature but must transition into a completely clear solution at 100°C, indicating complete protonation and exfoliation of the mesogenic units[5].

-

-

Precipitation: Rapidly inject the hot solution into an excess of cold methanol (anti-solvent).

-

Validation Checkpoint: An instantaneous white precipitate must form. Methanol rapidly decreases the polarity of the medium, forcing the melamine-sulfate complex out of solution while preserving its homogeneous stoichiometry[5].

-

-

Thermal Polycondensation: Recover the precipitate, dry under vacuum, and calcine in a muffle furnace at 550°C for 4 hours.

-

Validation Checkpoint: Perform TG-DSC (Thermogravimetric Analysis). A higher mass yield compared to untreated melamine confirms that the sulfate template successfully suppressed sublimation during the condensation of amino groups[6].

-

Caption: Experimental workflow for synthesizing g-C3N4 from sulfuric acid-treated melamine.

Applications in Advanced Materials

High-Efficiency Photocatalysis (g-C3N4)

Graphitic carbon nitride (g-C3N4) is a premier metal-free photocatalyst for solar-driven hydrogen evolution. The melamine-sulfuric acid system is critical to its modern synthesis. When the H₂SO₄-treated melamine complex is subjected to thermal polycondensation, the decomposition of the sulfate groups and the condensation of melamine occur simultaneously[6]. The strong oxidizing nature of the acid leaves behind a cyameluric/cyanuric acid-based monomeric structure that repolymerizes into a highly condensed g-C3N4 framework[5]. This process introduces C and O co-doping, which drastically narrows the bandgap and enhances visible-light absorption, resulting in a hydrogen production rate more than double that of untreated melamine[5][6].

Acid-Resistant Nanofiltration Membranes

In the field of separation science, the acid-base properties of melamine are leveraged to create highly durable thin-film composite (TFC) nanofiltration membranes. By incorporating melamine or sulfonated-melamine formaldehyde into a piperazine-based aqueous phase during interfacial polymerization, researchers create a highly cross-linked polyamide-polysulphonamide separation layer[7]. The conjugated triazine ring of the melaminium structure provides immense steric hindrance, shielding the polymer matrix from proton attack. These membranes can maintain over 90% divalent ion rejection even after being submerged in 15 wt% H₂SO₄ for 30 days[7].

Conclusion

The melamine-sulfuric acid system is a masterclass in applied acid-base chemistry. By understanding the regioselectivity of endocyclic protonation and the subsequent supramolecular assembly driven by hydrogen bonding and π-π stacking, researchers can precisely engineer the physicochemical properties of the resulting salts. Whether utilized as a sublimation-suppressing template for advanced g-C3N4 photocatalysts or as a steric shield in acid-resistant membranes, the rigorous control of this acid-base equilibrium remains a cornerstone of modern materials development.

Sources

- 1. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Melaminium sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Sulfuric Acid Treated g-CN as a Precursor to Generate High-Efficient g-CN for Hydrogen Evolution from Water under Visible Light Irradiation [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Topic: Fundamental Interactions Between Melamine and Sulfate Ions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The study of non-covalent interactions is a cornerstone of modern chemistry and biology, underpinning everything from protein folding to the design of advanced materials. Among the vast array of molecular recognition events, the association between melamine and sulfate ions presents a compelling case study. It is an interaction governed by a symphony of fundamental forces—hydrogen bonding, electrostatic attraction, and π-π stacking—that work in concert to create highly ordered supramolecular structures. This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of this interaction. We will dissect the causative factors behind their strong association, detail the rigorous experimental methodologies required for its characterization, and explore the implications of this chemistry in fields ranging from materials science to analytical toxicology. For the practicing scientist, this document is intended not as a mere summary, but as a foundational reference and a practical handbook for investigating and harnessing the powerful and precise interplay between melamine and sulfate.

Part 1: The Molecular Architecture of the Melamine-Sulfate Interaction

The robust association between melamine and sulfate is not a random event but a highly specific interaction dictated by the intrinsic chemical properties of both molecules. The primary prerequisite for this interaction is the protonation of melamine, which transforms the neutral molecule into a cationic species, the melaminium ion, primed for electrostatic engagement with the sulfate anion.

The Crucial Role of Protonation

Melamine (C₃H₆N₆) is a triazine-based molecule featuring three primary amine groups. It is weakly alkaline and can be protonated in acidic to neutral solutions.[1] This protonation typically occurs on one of the triazine ring nitrogen atoms, creating a positive charge that is delocalized across the ring system.[2][3] The extent of protonation is highly dependent on the pH of the environment.[4][5] At lower pH values, the equilibrium shifts significantly towards the formation of mono- or di-protonated melaminium cations, which are the active species in the interaction with sulfate.[4][6] This pH-dependent behavior is a critical control parameter in any experimental system involving this interaction. The proton binding process is thermodynamically favorable, being both exothermic and entropic in nature.[7]

The Primary Driving Forces

Once the melaminium cation is formed, its interaction with the divalent sulfate anion (SO₄²⁻) is governed by a triad of non-covalent forces that result in a stable, self-assembled complex.

-

Hydrogen Bonding: The most significant contribution to the binding energy comes from an extensive network of hydrogen bonds. The hydrogen atoms of the melaminium amino groups (-NH₂) and the protonated ring nitrogen (N⁺-H) act as hydrogen bond donors, while the oxygen atoms of the sulfate anion are potent hydrogen bond acceptors.[2] Crystal structure analyses reveal that each sulfate ion can be an acceptor for numerous hydrogen bonds, connecting to multiple melaminium residues simultaneously.[2] These N—H···O bonds are often nearly linear, indicating a strong and specific interaction.[2]

-

Electrostatic (Ionic) Interactions: The strong coulombic attraction between the positively charged melaminium cation and the dually-charged sulfate anion is a powerful, non-directional force that brings the two species together and stabilizes the resulting complex. This ionic interaction is particularly potent in less polar environments but remains a significant factor even in aqueous solutions.

-

π-π Stacking: The planar, electron-deficient triazine ring of melamine facilitates π-π stacking interactions between adjacent melaminium cations within the crystal lattice.[8][9] These interactions, characterized by centroid-to-centroid distances of approximately 3.4 Å, are significantly shorter than the typical maximum of 3.8 Å, indicating strong cohesive forces.[2] This stacking contributes to the formation of well-ordered, two-dimensional layers that are then interconnected by the hydrogen bonding network with sulfate anions, creating a highly stable three-dimensional supramolecular architecture.[2][10]

The synergy of these three forces results in a highly specific and stable complex, making the melamine-sulfate system a model for supramolecular self-assembly.

Caption: Core interactions between melaminium and sulfate.

Part 2: Environmental and Kinetic Factors

The formation and stability of the melamine-sulfate complex are not static; they are dynamically influenced by the surrounding chemical environment. Understanding these factors is crucial for controlling and predicting the behavior of the system in both experimental and real-world scenarios.

The Critical Influence of pH

As established, the protonation of melamine is the gateway to its interaction with sulfate. Consequently, pH is the most critical environmental variable.

-

Acidic Conditions (pH < 5): In acidic media, melamine is readily protonated, maximizing the concentration of melaminium cations. This significantly enhances the rate and extent of complexation with sulfate ions due to the strong ionic attraction.[5][11] This principle is exploited in analytical methods where acidic conditions are used to form a hydrophobic ion-pair between protonated melamine and a sulfate-containing surfactant (like sodium dodecyl sulfate) for extraction.[5]

-

Neutral to Alkaline Conditions (pH > 6.5): As the pH increases, melamine exists predominantly in its neutral, unprotonated form. The lack of a positive charge drastically reduces the electrostatic attraction to the sulfate anion, thereby inhibiting the formation of a stable complex.[11]

Caption: Logical flow of pH influence on complex formation.

Solvent Effects

The choice of solvent plays a profound role by mediating the intermolecular forces between the solutes.[12]

-

Aqueous Solutions: Water is a highly polar, protic solvent that can actively compete with both melamine and sulfate for hydrogen bonding sites.[13] This solvation can weaken the direct interaction between the two species. However, the hydrophobic effect can also play a role, promoting the association of the less polar triazine rings.[8]

-

Organic Solvents: In less polar organic solvents, the electrostatic attraction between the melaminium and sulfate ions is significantly enhanced due to reduced charge screening.[1] The solubility of melamine itself varies greatly in different organic solvents, which will directly impact the concentration of reactants available for complexation.[1]

Thermodynamics and Kinetics

The association of melamine is primarily an enthalpy-driven process, indicating that the formation of strong hydrogen and ionic bonds releases significant energy.[14][15] Isothermal titration calorimetry (ITC) is the gold standard for directly measuring these thermodynamic parameters in solution.

| Thermodynamic Parameter | Typical Sign | Implication for Melamine-Sulfate Interaction |

| ΔH (Enthalpy Change) | Negative | The reaction is exothermic, driven by strong bond formation (H-bonds, ionic).[7] |

| TΔS (Entropy Change) | Positive | Favorable entropy change, likely due to the release of ordered solvent molecules upon binding.[7] |

| ΔG (Gibbs Free Energy) | Negative | The overall binding process is spontaneous and thermodynamically favorable.[7] |

The kinetics of the interaction, particularly in supersaturated solutions, involves nucleation and crystal growth.[11] The rate of crystallization can be influenced by factors such as temperature, the presence of seed crystals, and co-solutes. For instance, studies have shown that the presence of uric acid can decrease the rate of melamine crystallization, while conditions mimicking a urinary tract infection can promote it.[11]

Part 3: Experimental Methodologies for Characterization

A multi-faceted approach employing a combination of analytical techniques is essential for a comprehensive characterization of the melamine-sulfate interaction. Each technique provides a unique piece of the puzzle, from atomic-level structure to bulk thermodynamic properties.

Definitive Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional structure of the melamine-sulfate co-crystal. It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules, offering direct visual evidence of the hydrogen bonding network and π-π stacking.[2][6]

Protocol: Co-crystallization for SC-XRD Analysis

-

Solution Preparation: Dissolve melamine (e.g., 0.001 mol) in hot deionized water (e.g., 50 mL).[2]

-

Acidification & Anion Introduction: To the hot melamine solution, slowly add a stoichiometric amount of sulfuric acid (e.g., 4 mL of a diluted solution) to protonate the melamine and introduce the sulfate counter-ion.[2]

-

Crystallization: Allow the solution to cool slowly to room temperature. The container should be loosely covered to permit slow evaporation of the solvent.

-

Crystal Growth: Leave the solution undisturbed for several days. Colorless, well-formed crystals suitable for diffraction should appear.[2]

-

Harvesting & Analysis: Carefully harvest the crystals and mount them on a goniometer for analysis using a single-crystal X-ray diffractometer.

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event in solution. It is the method of choice for determining the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the melamine-sulfate interaction in a single experiment, from which the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[15]

Protocol: ITC Analysis of Melamine-Sulfate Binding

-

Reagent Preparation: Prepare buffered solutions of melamine and a sulfate salt (e.g., sodium sulfate) with high accuracy. The buffer should have a low ionization enthalpy to minimize heat-of-dilution effects. Degas both solutions thoroughly to prevent air bubbles.

-

Instrument Setup: Thermally equilibrate the ITC instrument to the desired experimental temperature (e.g., 298.15 K).

-

Loading: Load the melamine solution into the sample cell and the sulfate salt solution into the injection syringe.

-

Titration: Perform a series of small, precise injections (e.g., 2-5 μL) of the sulfate solution into the melamine solution. Measure the heat change after each injection until the binding reaction is saturated.

-

Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, n).[15]

Spectroscopic and Other Analytical Techniques

A variety of other methods are employed to study the interaction and its consequences.

-

Vibrational Spectroscopy (FTIR/Raman): Provides information on changes in the vibrational modes of N-H and S-O bonds upon the formation of hydrogen bonds.[16]

-

Chromatography (HPLC/GC-MS): While not directly studying the interaction, these methods are crucial for quantifying melamine. They often rely on the interaction's principles, such as using ion-pairing agents with sulfate groups to retain melamine on a column.[5][17][18] Derivatization is often required for GC-MS analysis to handle the polarity of melamine.[19]

-

Computational Modeling (DFT): Density Functional Theory calculations are used to model the geometry of the complex, calculate binding energies, and provide theoretical support for experimental findings.[3][13]

Caption: General experimental workflow for characterization.

Part 4: Broader Implications and Applications